The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of a specific, strategically halogenated derivative, 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1638768-28-1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, analytical characterization, and its pivotal role as a building block in the design of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has garnered immense interest in drug discovery due to its structural resemblance to adenine, a fundamental component of ATP. This mimicry allows molecules built upon this framework to competitively bind to the ATP-binding sites of a vast array of enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern pharmaceutical research.
The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyrrolo[2,3-d]pyrimidine core, as seen in 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, offers several advantages. The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions. The fluorine atom at the 5-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability, a critical parameter in drug design.
This guide will delve into the specifics of this valuable building block, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Analytical Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and biological screening.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1638768-28-1 | [1] |
| Molecular Formula | C₆H₃ClFN₃ | [1] |
| Molecular Weight | 171.56 g/mol | [1] |
| Predicted Density | 1.642 ± 0.06 g/cm³ | [1] |
Analytical Characterization
Precise analytical characterization is paramount for confirming the identity and purity of a synthesized compound. While specific spectra for this exact compound are available through commercial suppliers, a general interpretation based on its structure is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the fluorine atom at the 5-position, with coupling to adjacent protons.
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds present in the molecule.
Spectral data for 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, including ¹H NMR, IR, and Mass Spectra, are available for reference from chemical suppliers.[2]
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
The synthesis of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine can be envisioned to start from a suitably substituted pyrimidine precursor, followed by the construction of the fused pyrrole ring.
Caption: Proposed synthetic pathways to 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on known transformations of similar heterocyclic systems.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
A plausible starting material is 2-amino-4,6-dichloropyrimidine. Selective fluorination at the 5-position followed by diazotization and chlorination of the amino group would yield the desired intermediate.
Step 2: Construction of the Pyrrole Ring
The 2,4-dichloro-5-fluoropyrimidine can then be reacted with a suitable C2 synthon, such as a protected chloroacetaldehyde, in a condensation reaction to form the pyrrole ring.
Step 3: Final Product Formation
Subsequent deamination of the resulting amino-pyrrolopyrimidine would yield the final product, 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Note: This is a generalized and hypothetical protocol. Researchers should consult detailed synthetic procedures for analogous compounds and optimize reaction conditions accordingly. Patents for the synthesis of related 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates provide valuable insights into potential reaction conditions and reagents.[3]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.
The Role of the 2-Chloro and 5-Fluoro Substituents
The chlorine atom at the 2-position is a key reactive site. It readily undergoes nucleophilic aromatic substitution with a variety of amines, thiols, and other nucleophiles. This allows for the introduction of diverse side chains that can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
The fluorine atom at the 5-position can significantly influence the biological activity and pharmacokinetic properties of the final compound. Its high electronegativity can lead to favorable interactions with the target protein, and it can block a potential site of metabolism, thereby increasing the compound's in vivo half-life. The incorporation of halogen substituents is a recognized strategy for enhancing the potency and selectivity of kinase inhibitors.
Kinase Inhibition and Therapeutic Potential
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as inhibitors of a wide range of kinases, including:
-
Janus Kinases (JAKs): Important in inflammatory signaling pathways.
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.
-
Focal Adhesion Kinase (FAK): Plays a role in cell adhesion and migration.[4]
The development of multi-targeted kinase inhibitors from this scaffold has also shown promise in overcoming drug resistance in cancer.
Caption: Workflow for the utilization of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine in kinase inhibitor discovery.
Mechanistic Insights: Competitive ATP Inhibition
The primary mechanism of action for kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold is competitive inhibition at the ATP-binding site. The core structure mimics the adenine portion of ATP, allowing it to dock into the active site of the kinase. The substituents introduced at the 2-position and other positions on the scaffold then form specific interactions with the surrounding amino acid residues, leading to high-affinity binding and inhibition of the kinase's catalytic activity. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling pathway.
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged scaffold and versatile reactive handles makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in the development of novel therapeutics for a range of diseases.
References
- Smolecule. (n.d.). 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine.
- ChemicalBook. (n.d.). 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine(1638768-28-1) 1H NMR.
- ChemBK. (n.d.). 2-CHLORO-5-FLUORO-7H-PYRROLO[2,3-D]PYRIMIDINE.
- King-Pharm. (n.d.). 1638768-28-1 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
- MDPI. (2025, July 10).
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- PubMed. (2022, March 1). A kinase inhibitor which specifically targets the ABL myristate pocket (STAMP), but unlike asciminib crosses the blood-brain barrier.
- PubMed. (2009, October 1).
- MDPI. (n.d.).
- BLDpharm. (n.d.). 1638768-28-1|2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
- King-Pharm. (n.d.). 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine [1638768-28-1].
- ChemScene. (n.d.). 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CS-0051954).
- Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 7H Pyrrolo[2 3 D]Pyrimidine.
- Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
- NIH. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- PubMed. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
- PubMed. (2019, December 1). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents.
- PubChem. (n.d.). Kinase inhibitor-1 | C19H18BrClN6O | CID 51037658.
- Apollo Scientific. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224.
- PMC - NIH. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents.
- NIH. (2025, August 13).
- BLDpharm. (n.d.). 582313-57-3|4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
- NIH. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- MDPI. (n.d.).
- MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
- ResearchGate. (2025, August 10). (PDF)
- PubChem - NIH. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine(1638768-28-1) 1H NMR [m.chemicalbook.com]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
